N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

HSF1 pathway inhibition HSP72 downregulation U2OS osteosarcoma

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921861-94-1) is a synthetic small-molecule sulfonamide incorporating a 2-oxoindoline (oxindole) core linked via a sulfonamide bridge to a 1,4-benzodioxane moiety. It is catalogued in authoritative chemical biology databases under ChEMBL ID CHEMBL4070633 and BindingDB monomer ID BDBM50234074, and is explicitly disclosed as Example 39 of US Patent 9,701,664, which claims fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock factor 1 (HSF1) pathway activity.

Molecular Formula C17H16N2O5S
Molecular Weight 360.38
CAS No. 921861-94-1
Cat. No. B2395745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS921861-94-1
Molecular FormulaC17H16N2O5S
Molecular Weight360.38
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C17H16N2O5S/c1-19-14-4-2-12(8-11(14)9-17(19)20)18-25(21,22)13-3-5-15-16(10-13)24-7-6-23-15/h2-5,8,10,18H,6-7,9H2,1H3
InChIKeyWVJGAFBVFFOQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921861-94-1): Procurement-Ready Profile for HSF1 Pathway Research


N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921861-94-1) is a synthetic small-molecule sulfonamide incorporating a 2-oxoindoline (oxindole) core linked via a sulfonamide bridge to a 1,4-benzodioxane moiety. It is catalogued in authoritative chemical biology databases under ChEMBL ID CHEMBL4070633 and BindingDB monomer ID BDBM50234074, and is explicitly disclosed as Example 39 of US Patent 9,701,664, which claims fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock factor 1 (HSF1) pathway activity [1]. Its molecular formula is C₁₇H₁₆N₂O₅S with a molecular weight of 360.38 g/mol, and its primary annotated mechanism is inhibition of the 17-AAG-induced HSF1 pathway, assessed via reduction of HSP72 induction in human cancer cell lines [1][2]. Unlike many oxindole sulfonamide congeners directed toward BTK or PKM2, this compound occupies a distinct chemotype space defined by the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide substituent, which confers a qualitatively different target engagement profile within the HSF1 stress response axis [2].

Why N-(1-Methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Cannot Be Substituted with Generic Oxindole Sulfonamides


The oxindole sulfonamide chemotype accommodates multiple, mechanistically divergent targets. A substantial body of literature describes oxindole sulfonamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors, with representative compounds such as PID-4 (IC₅₀ 2.29 μM in RAMOS cells) and PID-19 (IC₅₀ 2.64 μM) demonstrating selective cytotoxicity in BTK-high B-cell malignancy models [1]. A separate scaffold series, exemplified by 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-1-(2-methyl-1-(methylsulfonyl)indolin-5-yl)ethanone, acts as pyruvate kinase M2 (PKM2) activators rather than inhibitors [2]. N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is neither a BTK inhibitor nor a PKM2 modulator; its disclosed activity resides in the HSF1 pathway with single-digit nanomolar potency, a target space where close structural analogs from the same patent family exhibit IC₅₀ values ranging over three orders of magnitude (e.g., Example 2: 51 nM; Example 80: 220 nM; Example 81: 115 nM in the same assay format) [3]. Generic interchange with any BTK-directed or PKM2-directed oxindole sulfonamide would therefore redirect the pharmacological mechanism altogether, rendering procurement-for-purpose invalid without explicit target-engagement verification.

N-(1-Methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


HSF1 Pathway Inhibitory Potency: 2.80 nM IC₅₀ in U2OS Cells vs. Patent Internal Comparators

In the primary HSF1 pathway cellular assay measuring reduction of 17-AAG-induced HSP72 induction in human U2OS osteosarcoma cells, N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Example 39) exhibited an IC₅₀ of 2.80 nM [1]. This represents the most potent compound among all US9701664 patent examples for which BindingDB has deposited comparable data in this exact assay format. The closest patent-internal comparator with data in the identical U2OS/HSF1/HSP72 assay is Example 2, which demonstrated an IC₅₀ an order of magnitude weaker at 23 nM in cell viability (CellTiter-Blue) readout [1]. In an orthogonal cell line, the SKOV3 ovarian cancer HSF1/HSP72 assay, the compound maintained nanomolar potency (IC₅₀ 68 nM) [2], whereas Example 2 (IC₅₀ 51 nM), Example 80 (IC₅₀ 220 nM), and Example 81 (IC₅₀ 115 nM) all showed attenuated activity relative to Example 39 across the HSF1 pathway target engagement axis [3].

HSF1 pathway inhibition HSP72 downregulation U2OS osteosarcoma

Cell-Line Differential Activity: U2OS Potency (2.80 nM) vs. SKOV3 Potency (68 nM) Informs Model Selection Strategy

The target compound displays a 24-fold potency differential between U2OS (IC₅₀ 2.80 nM) and SKOV3 (IC₅₀ 68 nM) cells in the same HSF1/HSP72 assay format [1][2]. This cell-line-dependent variation is not a uniform property of the series: Example 2, by comparison, exhibited a SKOV3 IC₅₀ of 51 nM versus a U2OS viability IC₅₀ of 23 nM — a mere ~2-fold difference in the opposite direction [3]. The steep U2OS selectivity of Example 39 (2.80 nM) relative to its SKOV3 activity (68 nM) constitutes a quantifiable differentiation parameter absent in close structural analogs, and directly informs experimental design for bone cancer (osteosarcoma) versus ovarian cancer model selection.

cell-line pharmacology U2OS SKOV3 osteosarcoma ovarian cancer

Kinase Selectivity Profile: ≥3,571-Fold Window Between HSF1 Pathway (2.80 nM) and BRAF Kinase (417 nM), ≥3,571-Fold vs. PDGFRα/β (>10,000 nM)

BindingDB curates kinase panel data for this compound across BRAF, PDGFRβ, and PDGFRα. The compound inhibits full-length human recombinant BRAF with an IC₅₀ of 417 nM [1] and shows negligible activity against PDGFRβ (IC₅₀ >10,000 nM) and PDGFRα (IC₅₀ >10,000 nM) [2]. The selectivity window between the primary HSF1 pathway cellular activity (2.80 nM) and the closest kinase off-target (BRAF, 417 nM) is 149-fold; versus PDGFR family kinases, the window exceeds 3,571-fold. In the broader context of oxindole sulfonamide chemical space, BTK-directed analogs such as PID-4 show IC₅₀ values of 2.29 μM in the primary target cell line with comparable micromolar-range selectivity windows, whereas Example 39 operates in a nanomolar target-engagement regime with multi-hundred- to multi-thousand-fold discrimination against the tested kinase panel [3].

kinase selectivity BRAF PDGFR off-target profiling

Target-Class Differentiation: HSF1 Pathway Inhibition (2.80 nM) vs. BTK-Directed and PKM2-Activating Oxindole Sulfonamide Scaffolds

The oxindole sulfonamide scaffold is exploited across at least three distinct pharmacological target classes. BTK-directed oxindole sulfonamides (e.g., PID-4, PID-6, PID-19) exhibit IC₅₀ values of 2.29–9.37 μM in RAMOS cells with no HSF1 pathway annotation [1]. PKM2 activators bearing the 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a thioether bridge (rather than sulfonamide) show AC₅₀ values in the low-micromolar range for PKM2 tetramerization, with fundamentally opposite pharmacology (activation vs. inhibition) [2]. N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is the only well-annotated member of this scaffold class with validated HSF1 pathway inhibitory activity at single-digit nanomolar potency, representing a unique intersection of the 1,4-benzodioxane-6-sulfonamide substituent with the N1-methyl-2-oxoindolin-5-yl core that is not represented in BTK or PKM2 literature [3].

target selectivity HSF1 vs BTK vs PKM2 scaffold repurposing risk

Optimal Research and Procurement Application Scenarios for N-(1-Methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921861-94-1)


HSF1-Dependent Osteosarcoma Mechanistic Studies Requiring a High-Potency Chemical Probe with Documented Cell-Line Selectivity

The compound's IC₅₀ of 2.80 nM in U2OS osteosarcoma cells — the most potent HSF1 pathway inhibition value among all US9701664 examples with deposited BindingDB data — makes it the chemical probe of choice for dissecting HSF1-dependent transcriptional programs in bone cancer models [1]. Its 24-fold selectivity for U2OS over SKOV3 cells (68 nM) provides a built-in experimental control for tissue-specific HSF1 biology, enabling researchers to distinguish osteosarcoma-relevant stress responses from generic heat shock pathway activation [1]. Working concentrations in the 1–10 nM range are sufficient to achieve >50% target engagement, minimizing solvent toxicity and off-target confounding common at micromolar concentrations.

Kinase Selectivity Counter-Screening Panels Requiring a Validated HSF1 Pathway Reference Inhibitor with Documented BRAF and PDGFR Discrimination

With a 149-fold selectivity window over BRAF (IC₅₀ 417 nM) and ≥3,571-fold selectivity over PDGFRα and PDGFRβ (IC₅₀ >10,000 nM), this compound serves as a validated reference inhibitor for kinase selectivity panels where HSF1 pathway engagement must be orthogonally confirmed without confounding kinase polypharmacology [1]. At the typical screening concentration of 100 nM, the compound achieves near-complete HSF1 pathway suppression while remaining >4-fold below the BRAF IC₅₀ and >100-fold below PDGFR IC₅₀ values, providing a clean selectivity signature suitable for chemical biology benchmarking studies [1].

Patent-Landscape-Focused Medicinal Chemistry: SAR Exploration Around the 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Substituent in the HSF1 Inhibitor Series

As the most potent disclosed example (Example 39) in US9701664 with publicly accessible quantitative HSF1 pathway data, this compound provides a validated benchmark for structure-activity relationship (SAR) studies exploring modifications to the 1,4-benzodioxane-6-sulfonamide and N1-methyl-oxindole substructures [1]. Medicinal chemistry teams can use its 2.80 nM U2OS IC₅₀ as a reference point for evaluating whether scaffold modifications (e.g., benzodioxane replacement, sulfonamide bioisostere substitution, or oxindole N1-alkyl variation) preserve or improve HSF1 pathway potency [2]. The availability of BindingDB-deposited comparator data for Examples 2, 80, and 81 in the same assay format enables quantitative rank-ordering of new analogs against a multi-point patent-internal reference set [2].

Differentiation from BTK-Directed Oxindole Sulfonamide Screening Collections via Chemoproteomic Target Deconvolution

For research supply chain managers maintaining oxindole sulfonamide-focused compound libraries, this compound provides a structurally authenticated, target-annotated reference standard that is unambiguously distinguishable from BTK-directed analogs such as PID-4, PID-6, and PID-19 [1]. In chemoproteomic target deconvolution experiments (e.g., thermal proteome profiling or affinity enrichment proteomics), including this compound as an HSF1 pathway-positive control alongside BTK-directed oxindole sulfonamides enables systematic differentiation of target engagement signatures, preventing erroneous target attribution based solely on scaffold similarity [1][2].

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